molecular formula C12H9BrN2O3 B13708903 5-Bromo-4-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazole-2-carbaldehyde

5-Bromo-4-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazole-2-carbaldehyde

Cat. No.: B13708903
M. Wt: 309.11 g/mol
InChI Key: CDFSZOORGFIWRB-UHFFFAOYSA-N
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Description

MFCD33022690 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and processes.

Chemical Reactions Analysis

MFCD33022690 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of MFCD33022690 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or chemical effects .

Comparison with Similar Compounds

MFCD33022690 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with triazolo ring structures or methanesulfonate groups. MFCD33022690 stands out due to its specific crystal form and preparation method, which confer enhanced stability and solubility. Some similar compounds include triazolopyridine derivatives and other methanesulfonate compounds .

Properties

Molecular Formula

C12H9BrN2O3

Molecular Weight

309.11 g/mol

IUPAC Name

5-bromo-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C12H9BrN2O3/c13-12-11(14-10(6-16)15-12)7-1-2-8-9(5-7)18-4-3-17-8/h1-2,5-6H,3-4H2,(H,14,15)

InChI Key

CDFSZOORGFIWRB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=C(NC(=N3)C=O)Br

Origin of Product

United States

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